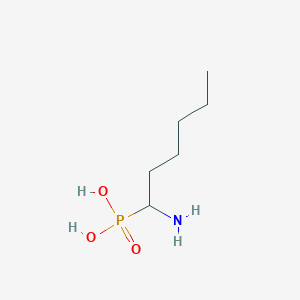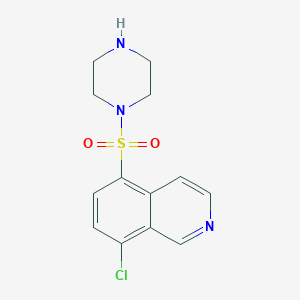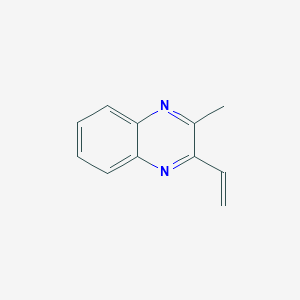
Arpromidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arpromidine is a chemical compound with the molecular formula C21H25FN6 . It is known for its role as a histamine H2 receptor agonist and H1 receptor antagonist. This compound has been studied for its potential therapeutic applications, particularly in the treatment of congestive heart failure .
Preparation Methods
Arpromidine can be synthesized through various synthetic routes. One common method involves the reaction of benzamide with N-[[[3-(4-fluorophenyl)-3-(2-pyridinyl)propyl]amino][[3-(1H-imidazol-5-yl)propyl]imino]methyl] . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Arpromidine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction could produce this compound alcohol .
Scientific Research Applications
Mechanism of Action
Arpromidine exerts its effects primarily through its action on histamine receptors. It acts as an agonist at the H2 receptor , leading to increased cardiac contractile force and coronary flow. Additionally, it functions as an antagonist at the H1 receptor , which may contribute to its overall cardiovascular effects . The molecular targets and pathways involved include the activation of G-proteins and subsequent signaling cascades that enhance cardiac performance .
Comparison with Similar Compounds
Arpromidine is often compared to other histamine receptor agonists and antagonists, such as impromidine and its difluorinated analogues BU-E-75 and BU-E-76 . These compounds share similar structures and pharmacological profiles but differ in their potency and side effect profiles . For example, BU-E-76 has been found to be more potent than this compound in increasing cardiac contractile force and systemic blood pressure, with fewer arrhythmogenic effects . This highlights the uniqueness of this compound in terms of its balanced efficacy and safety profile.
Similar Compounds
- Impromidine
- BU-E-75
- BU-E-76
This compound stands out due to its dual action as an H2 receptor agonist and H1 receptor antagonist, making it a valuable compound for both research and therapeutic applications .
Properties
CAS No. |
106669-71-0 |
|---|---|
Molecular Formula |
C21H25FN6 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-[3-(4-fluorophenyl)-3-pyridin-2-ylpropyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine |
InChI |
InChI=1S/C21H25FN6/c22-17-8-6-16(7-9-17)19(20-5-1-2-11-25-20)10-13-27-21(23)26-12-3-4-18-14-24-15-28-18/h1-2,5-9,11,14-15,19H,3-4,10,12-13H2,(H,24,28)(H3,23,26,27) |
InChI Key |
KZZIVOLMJPSDEP-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(CCNC(=NCCCC2=CN=CN2)N)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=NC(=C1)C(CCNC(=NCCCC2=CN=CN2)N)C3=CC=C(C=C3)F |
Synonyms |
arpromidine N(1)-(3-(4-fluorophenyl)-3-pyridine-2-ylpropyl)-N(2)-(3-(1H-imidazol-4-yl)propyl)guanidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)





![3-Methylfuro[2,3-b]pyridine](/img/structure/B9145.png)
![6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B9147.png)
![1-(6-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone](/img/structure/B9150.png)



